Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 207.7 g/mol. This compound is categorized under pyrrolidine derivatives, which are cyclic amines that contain a five-membered ring structure. It is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. The compound is identified by its CAS number 2173052-45-2, and it is often used in research and development settings.
The synthesis of ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride involves several steps that typically include the construction of the pyrrolidine ring followed by functionalization to introduce the ethyl and carboxylic acid groups. One common synthetic route includes:
The molecular structure of ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride features a pyrrolidine ring with an ethyl group and a carboxylic acid moiety. The structural representation can be described as follows:
Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can participate in various chemical reactions, including:
The mechanism of action for ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, including enzymes or receptors relevant in biochemical pathways. Its efficacy in pharmacological applications is often attributed to its ability to modulate these targets, leading to desired biological effects.
Research indicates that compounds like ethyl trans-4-ethylpyrrolidine derivatives can influence neurotransmitter systems or other cellular signaling pathways, although detailed mechanistic studies are still ongoing.
The compound's stability and reactivity are crucial for its application in synthetic processes and medicinal chemistry .
Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride has several scientific uses, primarily in:
The ongoing research into its properties and interactions continues to expand its potential applications within medicinal chemistry and related fields .
The stereoselective introduction of the 4-ethyl substituent in pyrrolidine systems relies on advanced catalytic methodologies. Patent WO2019016745A1 details a Michael addition approach using ethyl acrylate and propionaldehyde under palladium catalysis, achieving enantiomeric excess (ee) >95% for the trans-isomer [3]. This strategy capitalizes on chiral phosphine ligands (e.g., (R)-BINAP) to enforce stereocontrol during C–C bond formation. Alternatively, catalytic hydrogenation of 4-vinylpyrrolidine intermediates with Adams' catalyst (PtO₂) under hydrogen atmosphere (50 psi) yields the saturated ethyl derivative while preserving the trans configuration [1] [3]. The stereochemical outcome is attributed to substrate-directed adsorption on the catalyst surface, where the pyrrolidine nitrogen coordinates to platinum, facilitating syn addition of hydrogen.
Table 1: Enantioselective Alkylation Catalysts and Performance
Catalyst System | Reaction Type | trans/cis Ratio | ee (%) |
---|---|---|---|
Pd/(R)-BINAP | Michael Addition | 98:2 | 97 |
PtO₂/H₂ | Catalytic Hydrogenation | >99:1 | >99 |
Rh-DuPhos | Asymmetric Hydrogenation | 95:5 | 94 |
Chiral auxiliaries enable stereodifferentiation during pyrrolidine ring formation. Evans oxazolidinones are employed to generate enantiopure β-amino esters, where the auxiliary controls the facial selectivity in nucleophilic substitution [3]. For instance, (S)-4-benzyl-2-oxazolidinone directs alkylation at C4 of the pyrrolidine precursor, yielding (3S,4S)-configured products after auxiliary cleavage. Similarly, Oppolzer’s sultams facilitate asymmetric Dieckmann cyclization of diethyl 2-(1-cyanoethyl)succinate, producing the trans-disubstituted pyrrolidinone with >90% diastereoselectivity [3] [7]. The carboxylate ester group is subsequently introduced via stereoretentive esterification with ethanol, using DCC/DMAP coupling to avoid racemization.
Table 2: Chiral Auxiliary-Mediated Syntheses
Auxiliary | Reaction | Diastereomeric Ratio (dr) | Application Step |
---|---|---|---|
Evans Oxazolidinone | Alkylation | 96:4 | C4 Functionalization |
Oppolzer’s Sultam | Cyclization | 92:8 | Ring Closure |
(R)-Phenethylamine | Reductive Amination | 90:10 | Amine Alkylation |
Deprotonation agents influence the crystallinity and stoichiometry of the hydrochloride salt. Weak bases (e.g., potassium carbonate) in diethyl ether selectively neutralize the pyrrolidine nitrogen without hydrolyzing the ester, yielding monohydrochloride salts with >98% purity [3] [10]. Strong bases (e.g., sodium hydroxide) cause partial ester saponification, generating carboxylic acid impurities. Bicarbonate buffers (pH 8.5) during salt precipitation prevent localized pH spikes, ensuring uniform crystal growth and filtration efficiency [3].
Table 3: Base Optimization for Salt Formation
Base | Solvent | Reaction pH | Purity (%) | Byproducts |
---|---|---|---|---|
Potassium Carbonate | Diethyl Ether | 7.5–8.0 | 98.5 | None |
Sodium Hydroxide | Water/THF | >10 | 87.2 | Carboxylic Acid (12.8%) |
Triethylamine | Dichloromethane | 8.2 | 95.1 | Amine Hydrochloride (4.9%) |
Normal-phase silica chromatography resolves trans/cis diastereomers using stepwise hexane/ethyl acetate gradients (10% → 50% ethyl acetate). The trans-isomer elutes first due to reduced polarity from its diequatorial conformation [3]. For enantiopurity enhancement, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation with heptane/isopropanol (90:10), affording >99.5% ee [3] [5]. Critical parameters include:
Scale-up introduces silica degradation under >5 bar pressure, causing irreversible adsorption of the product [5]. Industrial processes adopt simulated moving bed (SMB) chromatography, which reduces solvent consumption by 70% while maintaining enantioselectivity. Alternative crystallization-directed resolution uses (1S)-camphorsulfonic acid to form diastereomeric salts, though yield losses of 15–20% occur during freebasing [3]. Cold-chain logistics (e.g., –20°C storage) are essential for preserving enantiopurity in bulk intermediates, adding 30% to operational costs [5].
Table 4: Purification Methods Comparison
Method | Scale Limit | ee (%) | Yield Loss (%) | Cost Factor |
---|---|---|---|---|
Analytical HPLC | 100 mg | 99.9 | 5–10 | 12× |
Prep-SFC | 1 kg | 99.5 | 8–12 | 5× |
Diastereomeric Crystallization | 100 kg | 98.0 | 15–20 | 2× |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4